molecular formula C16H15ClN2O B2479562 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866138-33-2

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B2479562
CAS RN: 866138-33-2
M. Wt: 286.76
InChI Key: GYABWNUVUZUMFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is C11H15ClN2 . The average mass is 210.703 Da and the monoisotopic mass is 210.092377 Da .

Scientific Research Applications

1. Synthesis and Characterization

Benzodiazepines derivatives, including variants like 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, are broadly studied for their biological applications. A study focused on the synthesis and characterization of these derivatives using various techniques like NMR, IR, and X-ray diffraction. This research highlighted the compound's structure, stabilized by intermolecular hydrogen bonds and π-π interactions, crucial for understanding molecular interactions in drug design (Naveen et al., 2019).

2. Conformational Analysis

Conformational analysis of biologically active benzodiazepine derivatives, including 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones, has been conducted using NMR spectroscopy. Such analyses are pivotal for understanding the drug's bioactivity, as different conformations can lead to varied biological effects (Aversa et al., 1981).

3. Biological and Pharmacological Applications

Research has explored the impact of 1,5-benzodiazepine derivatives on plant growth, particularly the narrow-leafed lupin. Certain derivatives were found to stimulate growth and biomass production, demonstrating potential agricultural applications (Asakavičiūtė et al., 2013).

4. Synthetic Methodology

Innovative synthetic methodologies for constructing the 1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one skeleton have been developed. These methods are crucial for facilitating the production of these compounds for further research and application (Dengiz et al., 2010).

5. Anti-HIV Activity

1,5-Benzodiazepine derivatives have been synthesized and evaluated for their potential anti-HIV-1 RT activity. Such research contributes to the development of new therapeutic agents for treating HIV (Chander et al., 2017).

6. Anti-corrosion Properties

The potential application of benzodiazepines in corrosion inhibition has been investigated. Studies show that certain benzodiazepine derivatives can effectively inhibit corrosion on carbon steel in acidic environments, indicating their utility in industrial applications (Sebhaoui et al., 2019).

Mechanism of Action

The mechanism of action of “1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is not clearly defined in the available literature .

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It is harmful if swallowed .

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-10-9-16(19)20/h1-8,18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYABWNUVUZUMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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